molecular formula C23H27N3O3 B3090548 tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate CAS No. 1212136-72-5

tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate

Cat. No. B3090548
CAS RN: 1212136-72-5
M. Wt: 393.5
InChI Key: FLJWXJFCRUMLMM-PMACEKPBSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a tert-butyl group, a carbamate group, a cyano group, and a phenyl group. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The carbamate group is a functional group that is part of many biologically active molecules and drugs. The cyano group is a carbon-nitrogen triple bond that is often seen in nitriles, and the phenyl group is a common aromatic ring in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is known to be sterically hindering, which could affect the overall conformation of the molecule. The carbamate and cyano groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The tert-butyl group is relatively unreactive, while the carbamate group could participate in various reactions involving the carbonyl and the amine. The cyano group could undergo reactions at the carbon of the carbon-nitrogen triple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbamate and the cyano group could increase its solubility in polar solvents .

Scientific Research Applications

Decomposition and Environmental Applications

Research has explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to tert-butyl ethers, demonstrating environmental applications such as pollution control and remediation. For instance, a study highlighted the use of a radio frequency (RF) plasma reactor for decomposing MTBE, offering a method for converting MTBE into less harmful substances, including methane and ethylene, highlighting the potential for environmental remediation technologies (Hsieh et al., 2011).

Biodegradation and Fate in Environmental Settings

Another significant area of research is the biodegradation and fate of tert-butyl ethers in soil and groundwater. Studies review the microbial degradation pathways of ethyl tert-butyl ether (ETBE), a close relative, and discuss the aerobic and anaerobic degradation mechanisms, indicating the potential for bioaugmentation and biostimulation strategies in the remediation of contaminated sites (Thornton et al., 2020).

Bioseparation and Polymer Applications

In the field of bioseparation, three-phase partitioning (TPP) technology, which might involve tert-butyl or related compounds as solvents, has been reviewed for its efficiency in separating and purifying bioactive molecules. This technology has applications in food, cosmetics, and medicine, demonstrating the versatility of tert-butyl compounds in facilitating non-chromatographic bioseparation processes (Yan et al., 2018).

Membrane Technology for Purification

Research into membrane technology for the purification of fuel oxygenates, like MTBE, from methanol/MTBE mixtures via pervaporation, underscores the relevance of tert-butyl compounds in industrial applications. Such studies focus on polymer membranes' efficiency, indicating the potential for improving fuel quality and reducing environmental pollution (Pulyalina et al., 2020).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWXJFCRUMLMM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (s)-1-((s)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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